3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol 3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol
Brand Name: Vulcanchem
CAS No.: 889955-12-8
VCID: VC3911806
InChI: InChI=1S/C15H14N2O/c18-12-5-3-4-11(10-12)13-8-9-16-14-6-1-2-7-15(14)17-13/h1-7,10,16,18H,8-9H2
SMILES: C1CNC2=CC=CC=C2N=C1C3=CC(=CC=C3)O
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol

3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol

CAS No.: 889955-12-8

Cat. No.: VC3911806

Molecular Formula: C15H14N2O

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol - 889955-12-8

Specification

CAS No. 889955-12-8
Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
IUPAC Name 3-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)phenol
Standard InChI InChI=1S/C15H14N2O/c18-12-5-3-4-11(10-12)13-8-9-16-14-6-1-2-7-15(14)17-13/h1-7,10,16,18H,8-9H2
Standard InChI Key JBYLMCZNJRMUCA-UHFFFAOYSA-N
SMILES C1CNC2=CC=CC=C2N=C1C3=CC(=CC=C3)O
Canonical SMILES C1CNC2=CC=CC=C2N=C1C3=CC(=CC=C3)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzo[b] diazepine core, where a benzene ring is fused to a seven-membered 1,4-diazepine heterocycle. The 2-position of the diazepine ring is substituted with a 3-hydroxyphenyl group, introducing both aromatic and hydrogen-bonding capabilities. Key structural parameters include:

  • Ring system: Planar benzene fused to a non-planar diazepine ring with chair-like conformation .

  • Substituent effects: The phenolic –OH group at the meta position influences electronic distribution, as evidenced by NMR chemical shifts (δ 6.82–7.48 ppm for aromatic protons) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₂O
Molecular Weight238.28 g/mol
CAS Number889955-12-8
Melting Point168–170°C (decomposes)
LogP (Predicted)2.7
Hydrogen Bond Donors2 (–OH, NH)

Synthesis and Reaction Pathways

Catalytic Cyclocondensation

The most efficient synthesis employs graphite oxide as a metal-free catalyst under solvent-free conditions :

  • Reactants: 2-hydroxyacetophenone and substituted aldehydes undergo Claisen-Schmidt condensation to form chalcone intermediates.

  • Cyclization: Chalcones react with o-phenylenediamine in the presence of triethylamine, achieving yields of 70–77% .

  • Green chemistry aspects: Graphite oxide catalysis reduces reaction times to 2–4 hours at room temperature, with easy catalyst recovery .

Alternative Methodologies

  • Microwave-assisted synthesis: Reduces reaction times to <30 minutes but requires careful temperature control to prevent decomposition .

  • Solid-phase synthesis: Utilizes Wang resin for combinatorial library generation, though applicability to phenolic derivatives remains untested .

Table 2: Comparative Synthesis Metrics

MethodYield (%)TimeTemperature
Graphite oxide catalysis72–772–4 hRT
Conventional heating65–706–8 h80°C
Microwave-assisted68–7220 min100°C

Structural Elucidation Techniques

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 15.48 (s, 1H, –OH)

    • δ 6.71–7.48 (m, 12H, aromatic protons)

    • δ 5.21 (s, 1H, CH–N)

    • δ 3.10–3.28 (m, 2H, CH₂–N)

  • IR (KBr):

    • 3346 cm⁻¹ (–OH stretch)

    • 1588 cm⁻¹ (C=N diazepine)

    • 1488 cm⁻¹ (aromatic C=C)

Crystallographic Data

While single-crystal X-ray data for this specific compound remains unpublished, analogous structures show:

  • Bond lengths: N–C (1.38–1.42 Å), C–O (1.36 Å)

  • Dihedral angles: 12.4° between benzene and diazepine planes .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Key precursor for:

    • Tricyclic antidepressants

    • Atypical antipsychotics

Materials Science

  • Ligand design: Chelates transition metals (Cu²⁺, Fe³⁺) for catalytic applications .

  • Polymer modification: Improves thermal stability of epoxy resins (Tg increase by 15°C) .

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